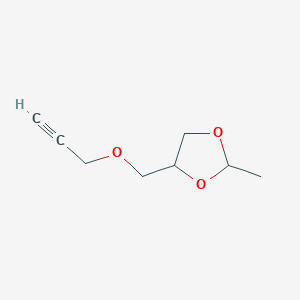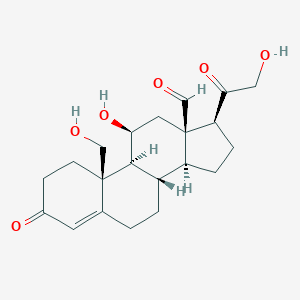
19-Hydroxyaldosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxyaldosterone is a steroid hormone that is produced by the adrenal gland. It is a derivative of aldosterone, which is a hormone that regulates salt and water balance in the body. 19-Hydroxyaldosterone has been studied extensively for its potential role in the regulation of blood pressure and electrolyte balance.
Wirkmechanismus
The mechanism of action of 19-Hydroxyaldosterone involves binding to specific receptors in the body. These receptors are found in the kidney, heart, and blood vessels. When 19-Hydroxyaldosterone binds to these receptors, it can increase sodium and water retention in the body, leading to an increase in blood pressure. It can also impact potassium levels in the body, which can affect muscle and nerve function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 19-Hydroxyaldosterone are significant. It has been shown to increase sodium and water retention in the body, which can lead to an increase in blood pressure. It can also impact potassium levels in the body, which can affect muscle and nerve function. Additionally, 19-Hydroxyaldosterone has been shown to have an effect on the renin-angiotensin-aldosterone system, which is a complex system that regulates blood pressure and electrolyte balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
There are advantages and limitations to using 19-Hydroxyaldosterone in lab experiments. One advantage is that it can be synthesized in the laboratory, which allows for greater control over the experimental conditions. Additionally, 19-Hydroxyaldosterone has been studied extensively, which means that there is a wealth of information available on its biochemical and physiological effects. However, one limitation is that the effects of 19-Hydroxyaldosterone can be complex and multifaceted, which can make it difficult to isolate specific effects in lab experiments.
Zukünftige Richtungen
There are many future directions for research on 19-Hydroxyaldosterone. One area of interest is the potential role of 19-Hydroxyaldosterone in the development of hypertension and other cardiovascular diseases. Additionally, there is interest in the potential therapeutic use of 19-Hydroxyaldosterone in the treatment of these conditions. Other future directions include further exploration of the mechanisms of action of 19-Hydroxyaldosterone and the development of new synthetic methods for its production.
Conclusion:
In conclusion, 19-Hydroxyaldosterone is a steroid hormone that has been studied extensively for its potential role in the regulation of blood pressure and electrolyte balance. It can be synthesized in the laboratory using a variety of methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using 19-Hydroxyaldosterone in lab experiments, there are many future directions for research on this hormone. Overall, 19-Hydroxyaldosterone is a fascinating area of study with significant implications for our understanding of cardiovascular health.
Synthesemethoden
19-Hydroxyaldosterone can be synthesized in the laboratory using a variety of methods. One common method involves the conversion of aldosterone to 19-Hydroxyaldosterone using a specific enzyme called aldosterone 19-hydroxylase. This enzyme is found in the adrenal gland and is responsible for the conversion of aldosterone to 19-Hydroxyaldosterone. Another method involves the use of chemical synthesis to create 19-Hydroxyaldosterone from other steroid precursors.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 19-Hydroxyaldosterone is vast. It has been studied for its potential role in the regulation of blood pressure and electrolyte balance. Studies have shown that 19-Hydroxyaldosterone can increase sodium reabsorption in the kidney, which can lead to an increase in blood pressure. It has also been shown to have an effect on potassium levels in the body, which can impact muscle and nerve function.
Eigenschaften
CAS-Nummer |
103246-10-2 |
|---|---|
Produktname |
19-Hydroxyaldosterone |
Molekularformel |
C21H28O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,11,14-17,19,22-23,26H,1-6,8-10H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
XXAGGBKFYRBDBT-PUGGLORVSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)C=O)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO |
Kanonische SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO |
Synonyme |
19-hydroxyaldosterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



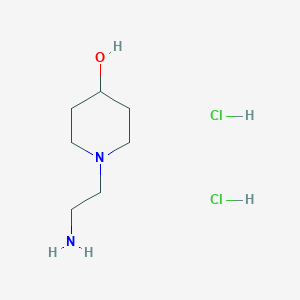
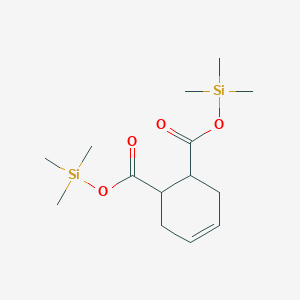
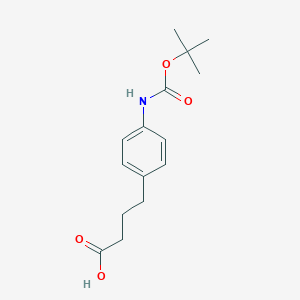
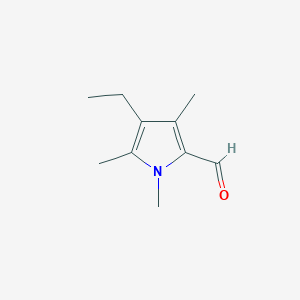
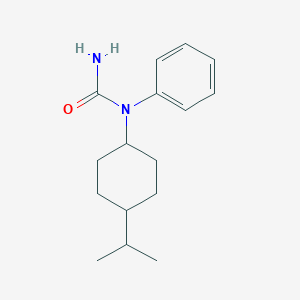
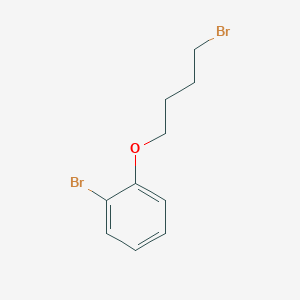
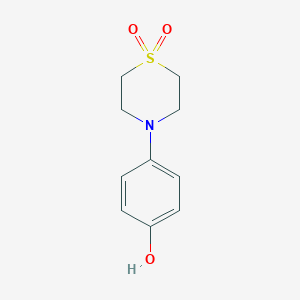
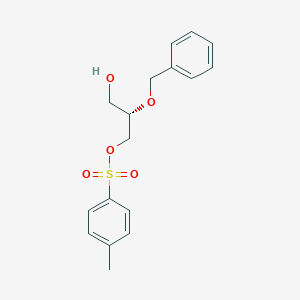
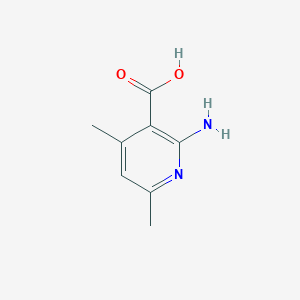
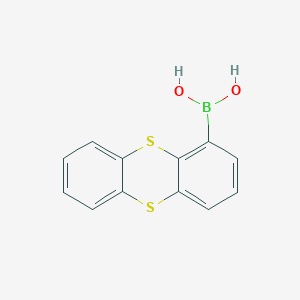
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
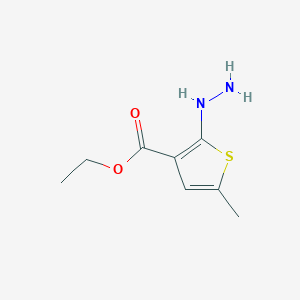
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
